molecular formula C16H17ClN4O B2726973 1-Tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 863448-24-2

1-Tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2726973
CAS RN: 863448-24-2
M. Wt: 316.79
InChI Key: KWYACQGDHXHSKU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The reaction involves the use of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring . The IUPAC name of this structure is "1-Tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one" .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C16H16BrClN4O, a net charge of 0, an average mass of 395.682, and a mono-isotopic mass of 394.01960 .

Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines exhibit affinity towards A1 adenosine receptors, with specific analogues demonstrating enhanced activity through strategic substitution at the N1 and N5 positions. The compound featuring a 3-chlorophenyl group at the N1-position and a butyl group at the N5-position showed significant activity, indicating potential applications in medicinal chemistry and pharmacology (Harden, Quinn, & Scammells, 1991).

Antiproliferative and Proapoptotic Agents

New derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent antiproliferative and proapoptotic agents against cancer cell lines by inhibiting c-Src phosphorylation. This inhibition mechanism offers a therapeutic approach for cancer treatment, particularly in targeting the proliferation and survival of cancer cells (Carraro et al., 2006).

Antimicrobial and Anticancer Agents

Pyrazolo[4,3-d]-pyrimidine derivatives have shown significant antimicrobial and anticancer activities, outperforming reference drugs in some cases. Their synthesis and characterization highlight their potential as therapeutic agents, opening avenues for further exploration in drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Inhibitors of Tyrosine Kinases

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of various tyrosine kinases, including Src, Kit, and Bcr-Abl. These compounds are useful in studying intracellular signaling pathways and have potential therapeutic applications in diseases associated with dysregulated tyrosine kinase activity (Tatton et al., 2003).

Novel Synthetic Approaches

Research has also focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using innovative techniques. These synthetic approaches enhance the efficiency and versatility of producing these compounds, potentially facilitating the discovery of new drugs with improved pharmacological profiles (Pollock & Cole, 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities. Given its structural similarity to compounds with known biological activities, it may be worthwhile to investigate its potential as a therapeutic agent .

properties

IUPAC Name

1-tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-16(2,3)21-14-12(8-19-21)15(22)20(10-18-14)9-11-6-4-5-7-13(11)17/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYACQGDHXHSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

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